N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
Description
N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a structurally complex molecule featuring a bis-triazoloquinazoline core linked to a diethylaminoethyl-substituted butanamide side chain. The bis-triazoloquinazoline moiety is notable for its fused heterocyclic system, which may confer unique electronic and steric properties. The diethylaminoethyl group enhances solubility and may influence receptor binding or pharmacokinetics.
Properties
CAS No. |
902290-44-2 |
|---|---|
Molecular Formula |
C26H30N8O |
Molecular Weight |
470.581 |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C26H30N8O/c1-3-32(4-2)18-17-27-23(35)16-10-15-22-29-30-26-33(22)21-14-9-8-13-20(21)25-28-24(31-34(25)26)19-11-6-5-7-12-19/h5-9,11-14H,3-4,10,15-18H2,1-2H3,(H,27,35) |
InChI Key |
SJDGYHNLCZOGEE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.
Biochemical Analysis
Biochemical Properties
N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological functions. The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting metabolic processes. Additionally, it has shown potential as an antioxidant and anti-inflammatory agent, interacting with biomolecules to reduce oxidative stress and inflammation.
Cellular Effects
N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide exhibits various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Molecular Mechanism
The molecular mechanism of action of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation. It also interacts with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to modulate enzyme activity and gene expression is attributed to its unique structure, which allows it to form stable complexes with target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound can maintain its biochemical activity for several weeks, making it suitable for prolonged experiments. Its effects on cellular function may vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation.
Dosage Effects in Animal Models
The effects of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic pathways for therapeutic applications.
Transport and Distribution
The transport and distribution of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, DNA, and RNA. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide exhibits activity through several mechanisms:
- Inhibition of Kinase Activity : This compound has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions such as cancer. The inhibition of this pathway can lead to reduced cell proliferation and survival in tumor cells .
- Antitumor Properties : The compound's structure suggests potential antitumor activity, particularly through the modulation of signaling pathways associated with cancer progression .
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The specific mechanism involves the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases or conditions associated with chronic inflammation.
Data Table: Biological Activity Summary
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle at the G0/G1 phase.
Case Study 2: AXL Kinase Inhibition
In a preclinical model, the compound was administered to mice with tumors expressing high levels of AXL. Results showed a marked decrease in tumor size and weight compared to control groups. This study highlighted the potential use of this compound as a targeted therapy for cancers with aberrant AXL signaling.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to its structure have been explored to improve its potency and selectivity against specific cancer types. Ongoing studies aim to elucidate its full pharmacological profile and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolopyrimidine-Based Herbicides (e.g., Flumetsulam)
Triazolopyrimidine herbicides, such as flumetsulam, share a triazole-fused pyrimidine core. These compounds inhibit ALS, a critical enzyme in plant branched-chain amino acid synthesis. The butanamide side chain further differentiates it from classical sulfonamide-containing herbicides like flumetsulam, suggesting divergent applications (e.g., pharmaceutical vs. agricultural) .
Table 1: Structural Comparison with Triazolopyrimidine Herbicides
| Compound | Core Structure | Functional Groups | Primary Target | Application |
|---|---|---|---|---|
| Target Compound | Bis-triazoloquinazoline | Diethylaminoethyl butanamide | Undetermined* | Potential therapeutic |
| Flumetsulam | Triazolopyrimidine | Sulfonamide | ALS enzyme | Herbicide |
* Hypothesized based on structural analogs.
Adenosine Receptor Ligands
Adenosine receptor ligands (e.g., CCPA, an A1 agonist) typically feature purine-based scaffolds. The target compound’s triazoloquinazoline core may mimic adenosine’s planar heterocyclic structure, allowing interaction with receptor binding pockets. However, its extended side chain could confer selectivity for specific subtypes (e.g., A2A or A3), as seen with synthetic agonists/antagonists that exploit bulky substituents for subtype specificity .
Table 2: Pharmacological Comparison with Adenosine Receptor Ligands
| Compound | Core Structure | Receptor Selectivity | Functional Role |
|---|---|---|---|
| Target Compound | Bis-triazoloquinazoline | Undetermined* | Potential antagonist/agonist |
| CCPA (A1 agonist) | Purine derivative | A1 | Neuroprotection |
| ZM-241385 (A2A antagonist) | Triazoloquinazoline | A2A | Parkinson’s disease |
* Inference based on structural homology to ZM-241385 .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Bis-Triazoloquinazoline Assembly
The bis-triazoloquinazoline moiety is constructed via sequential cyclization reactions. A quinazoline precursor undergoes diazotization and cyclocondensation with azides to form the triazole rings. Search results indicate that copper(I) iodide catalyzes the Huisgen 1,3-dipolar cycloaddition between alkynes and azides, as demonstrated in the synthesis of triazole-substituted quinazoline hybrids. For example, compound 3 in was synthesized by reacting a quinazoline-derived azide with acetylene derivatives under reflux conditions (80°C, THF), yielding triazole-quinazoline hybrids in 80–85% efficiency.
Butanamide Side-Chain Installation
The butanamide linker is introduced via nucleophilic acyl substitution or reductive amination. Patent data from reveals that benzamide derivatives are synthesized using methylamine under controlled temperatures (0–5°C), followed by precipitation and crystallization. Similarly, PubChem entry highlights the use of ethyl acetate/water partitioning and silica gel chromatography for purifying diethylaminoethyl-containing amides.
Diethylaminoethyl Group Functionalization
The terminal diethylaminoethyl group is typically appended via alkylation or amide coupling. In, N-alkylation of secondary amines with bromoalkanes under microwave irradiation achieved moderate yields (50%), though competing side reactions necessitated careful stoichiometric control.
Stepwise Synthetic Pathways
Synthesis of 10-Phenylbistriazolo[1,5-c:4',3'-a]quinazoline
Quinazoline Precursor Preparation
4-Chloroquinazoline serves as the starting material, synthesized via cyclocondensation of anthranilic acid derivatives with formamidine acetate. In, 4-chloroquinazoline reacted with sodium azide in THF/water at 0°C to form the azido intermediate, which subsequently underwent CuAAC with phenylacetylene (1 equiv) under reflux (80°C, 3 h) to yield triazole-quinazoline hybrids.
Bis-Triazole Formation
Diazotization of 3-aminoquinazoline with sodium nitrite/HCl generates a diazonium salt, which reacts with a second azide to form the bis-triazoloquinazoline core. This mirrors the synthesis of 2-(1 H-indol-3-yl)quinazolin-4(3 H)-one derivatives in, where sequential functionalization of nitrogen atoms was achieved using benzoyl chloride or methyl iodide.
Butanamide Linker Attachment
Carboxylic Acid Activation
The bis-triazoloquinazoline core is functionalized with a butyric acid side chain via Friedel-Crafts acylation or Ullmann coupling. In, a similar strategy was employed for imidazo-triazine benzamides, where 4-(7-quinolin-6-ylmethyl)imidazo[1,2-b]triazin-2-yl)benzoic acid was activated using thionyl chloride and coupled with methylamine.
Amide Bond Formation
The activated acid reacts with N-[2-(diethylamino)ethyl]amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base. PubChem entry reports analogous amidation conditions, yielding 73–88% after column chromatography on neutral aluminum oxide.
Purification and Characterization
Chromatographic Techniques
Reaction Optimization and Yield Maximization
Solvent and Temperature Effects
Q & A
Basic: What are the optimal synthetic routes for N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide?
Methodological Answer:
The synthesis involves multi-step reactions focusing on heterocyclic core formation and functionalization. Key steps include:
- Triazoloquinazoline Core Assembly : React 2-hydrazinobenzoic acid with diphenylN-cyanodithioimidocarbonate under ice-cold ethanol with triethylamine, followed by acidification and recrystallization (yield: ~60-70%) .
- Side-Chain Introduction : Use nucleophilic substitution or coupling reactions (e.g., amide bond formation) to attach the diethylaminoethyl group. Solvent selection (e.g., DMF or dichloromethane) and catalysts (e.g., HATU/DIPEA) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) and recrystallization (ethanol/water mixtures) ensure >95% purity .
Advanced: How can computational methods improve reaction design for bis-triazoloquinazoline derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and AI-driven platforms like COMSOL Multiphysics enable:
- Reaction Pathway Prediction : Simulate intermediates and transition states to identify energetically favorable routes .
- Condition Optimization : Machine learning models analyze variables (solvent polarity, temperature) to predict optimal yields. For example, ethanol reflux (78°C) is preferred for cyclization steps .
- Experimental Feedback : Integrate computational data with high-throughput screening to refine synthetic protocols iteratively .
Basic: What characterization techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms proton environments (e.g., diethylaminoethyl CH₂ at δ 2.5–3.0 ppm) and carbon backbone .
- X-ray Crystallography : Resolves planar triazoloquinazoline cores and hydrogen-bonded dimers (N–H···O interactions, ~2.8 Å) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 548.2345) .
Advanced: How to address contradictory bioactivity data in cytotoxicity assays?
Methodological Answer:
Contradictions may arise from:
- Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231 vs. MCF-7) to assess selectivity. Use standardized protocols (e.g., MTT assays, 48-h incubation) .
- Apoptosis vs. Necrosis : Differentiate using Annexin V-FITC/PI dual staining and caspase-3 activation assays .
- Dose-Dependent Effects : Conduct IC₅₀ titrations (typical range: 1–50 µM) and validate with Western blotting (e.g., PARP cleavage) .
Basic: What are the key functional groups influencing this compound’s reactivity?
Methodological Answer:
- Triazoloquinazoline Core : Electrophilic at N1/C3 for nucleophilic attacks (e.g., alkylation) .
- Diethylaminoethyl Side Chain : Basic tertiary amine (pKa ~9.5) enables pH-dependent solubility and salt formation (e.g., HCl salts for improved bioavailability) .
- Butanamide Linker : Susceptible to hydrolysis under acidic/basic conditions; stabilize via steric hindrance (e.g., methyl substituents) .
Advanced: How to optimize regioselectivity in bis-triazoloquinazoline functionalization?
Methodological Answer:
- Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) at C10 to direct electrophilic substitution to C3 .
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations at specific positions (e.g., C10-phenyl group) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the triazole N1 position .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Anticancer : MDA-MB-231 (triple-negative breast cancer) and A549 (lung adenocarcinoma) cell lines, using MTT assays (72-h exposure) .
- Antimicrobial : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
- Enzyme Inhibition : Kinase assays (e.g., EGFR-TK) with fluorescence-based ADP-Glo™ kits .
Advanced: How to resolve crystallographic disorder in X-ray structures of triazoloquinazoline derivatives?
Methodological Answer:
- Data Collection : Use low-temperature (100 K) synchrotron radiation to minimize thermal motion .
- Refinement Constraints : Apply riding models for H-atoms and isotropic displacement parameters for disordered moieties (e.g., diethyl groups) .
- Software Tools : SHELXL for least-squares refinement and Olex2 for visualization .
Basic: What solvents and catalysts enhance yield in amide bond formation for this compound?
Methodological Answer:
- Solvents : DMF or dichloromethane (high polarity, inertness) .
- Coupling Reagents : HATU/DIPEA or EDC/HOBt systems for efficient activation .
- Reaction Monitoring : TLC (silica gel, eluent: EtOAc/hexane 7:3) to track progress .
Advanced: How can AI-driven platforms accelerate SAR studies for this compound?
Methodological Answer:
- Data Mining : Train neural networks on PubChem/Cambridge Structural Database entries to predict substituent effects .
- Virtual Screening : Docking simulations (e.g., AutoDock Vina) identify binding poses in kinase pockets (e.g., CDK2) .
- Automated Synthesis : Robotic liquid handlers execute parallel reactions (e.g., 96-well plates) for rapid SAR generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
